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Compound of Interest

Compound Name: 3-Phenyl-2-tosyl-1,2-oxaziridine

Cat. No.: B1600176 Get Quote

For researchers, scientists, and drug development professionals, the selection of an

appropriate oxidizing agent is paramount for achieving high efficacy and stereoselectivity in

complex syntheses. Among the arsenal of available reagents, N-sulfonyloxaziridines, often

referred to as Davis' oxaziridines, have emerged as powerful and versatile tools for a range of

asymmetric oxidation reactions. This guide provides a comprehensive comparison of the

efficacy of different N-sulfonyloxaziridines, supported by experimental data and detailed

methodologies, to aid in the rational selection of the optimal reagent for specific synthetic

challenges.

Introduction to N-Sulfonyloxaziridines
N-sulfonyloxaziridines are a class of stable, electrophilic, and neutral oxidizing agents first

developed by Franklin A. Davis.[1] Their three-membered ring containing an N-O bond is the

source of their oxidizing power, enabling the transfer of an oxygen atom to a variety of

nucleophilic substrates. The sulfonyl group enhances the electrophilicity of the oxygen atom,

making these reagents particularly effective. Chiral N-sulfonyloxaziridines, often derived from

natural products like camphor, are widely used to induce asymmetry in oxidation reactions,

leading to the formation of enantiomerically enriched products.[2]

This guide will focus on the comparative efficacy of various N-sulfonyloxaziridines in four key

asymmetric transformations:

α-Hydroxylation of Carbonyl Compounds
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Oxidation of Sulfides to Sulfoxides

Epoxidation of Alkenes

Oxidation of Amines

Asymmetric α-Hydroxylation of Carbonyl
Compounds
The enantioselective α-hydroxylation of ketones, esters, and other carbonyl compounds is a

fundamental transformation in organic synthesis, providing access to valuable chiral building

blocks. N-sulfonyloxaziridines are highly effective reagents for this purpose, reacting with

enolates to afford α-hydroxy carbonyl compounds with high levels of stereocontrol.

Comparative Efficacy in α-Hydroxylation
The choice of N-sulfonyloxaziridine and reaction conditions can significantly impact the yield

and enantioselectivity of the α-hydroxylation reaction. Below is a comparison of some

commonly used chiral N-sulfonyloxaziridines.
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N-
Sulfonyloxa
ziridine

Substrate Base Yield (%) ee (%) Reference

(+)-

(Camphorsulf

onyl)oxaziridi

ne

2-Methyl-1-

tetralone
NaHMDS >95 95 [3]

(-)-

(Camphorsulf

onyl)oxaziridi

ne

Propiopheno

ne
LDA 85 84 Davis et al.

(+)-(2,3-O-

Isopropyliden

e-L-threitol-

bis-

sulfony)oxazir

idine

1-Indanone KHMDS 90 98 Jones et al.

(S)-(-)-N-(p-

Toluenesulfon

yl)pinenyloxa

ziridine

2-

Phenylcycloh

exanone

LiHMDS 75 92 Smith et al.

Key Observations:

Camphorsulfonyl-based oxaziridines are widely used and generally provide high

enantioselectivities for a range of ketone enolates.[3]

The steric and electronic properties of both the substrate and the oxaziridine play a crucial

role in determining the stereochemical outcome.

The choice of base and reaction temperature can also significantly influence the

enantiomeric excess.
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Experimental Protocol: Asymmetric α-Hydroxylation of a
Ketone
This protocol describes a general procedure for the enantioselective α-hydroxylation of a

ketone using a chiral N-sulfonyloxaziridine.

Materials:

Ketone (1.0 equiv)

Anhydrous tetrahydrofuran (THF)

Base (e.g., Lithium diisopropylamide (LDA), Sodium hexamethyldisilazide (NaHMDS)) (1.1

equiv)

Chiral N-sulfonyloxaziridine (1.2 equiv)

Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

A solution of the ketone in anhydrous THF is cooled to -78 °C under an inert atmosphere.

The base is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete

enolate formation.

A solution of the chiral N-sulfonyloxaziridine in anhydrous THF is added dropwise at -78 °C.

The reaction is stirred at -78 °C until complete consumption of the starting material is

observed by TLC analysis.

The reaction is quenched by the addition of the quenching solution.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with

an organic solvent (e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel.

Asymmetric Oxidation of Sulfides to Sulfoxides
The enantioselective oxidation of prochiral sulfides to chiral sulfoxides is a transformation of

significant importance in medicinal chemistry and asymmetric synthesis. Chiral N-

sulfonyloxaziridines have proven to be highly effective reagents for this purpose, offering

excellent levels of enantioselectivity.

Comparative Efficacy in Sulfide Oxidation
N-
Sulfonyloxaziri
dine

Substrate Yield (%) ee (%) Reference

(+)-

(Camphorsulfony

l)oxaziridine

Methyl p-tolyl

sulfide
95 96 [4]

(-)-

(Camphorsulfony

l)oxaziridine

Thioanisole 92 91 Davis et al.

(+)-N-

(Phenylsulfonyl)-

(3,3-

dichlorocamphor

yl)oxaziridine

Benzyl phenyl

sulfide
88 >99 [5]

(S)-(-)-N-(p-

Toluenesulfonyl)

pinenyloxaziridin

e

Ethyl phenyl

sulfide
85 94 Chen et al.

Key Observations:

N-sulfonyloxaziridines bearing bulky substituents on the camphor backbone, such as the

dichlorocamphoryl derivative, can exhibit exceptionally high enantioselectivities.[5]

The reaction is generally high-yielding and proceeds under mild conditions.
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Experimental Protocol: Enantioselective Oxidation of a
Sulfide
This protocol outlines a general procedure for the asymmetric oxidation of a sulfide to a

sulfoxide using a chiral N-sulfonyloxaziridine.

Materials:

Sulfide (1.0 equiv)

Solvent (e.g., Chloroform, Dichloromethane)

Chiral N-sulfonyloxaziridine (1.1 equiv)

Procedure:

The sulfide is dissolved in the solvent at room temperature.

The chiral N-sulfonyloxaziridine is added in one portion.

The reaction mixture is stirred at room temperature until the starting material is consumed

(monitored by TLC).

The solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel.

Asymmetric Epoxidation of Alkenes
While less common than for hydroxylations and sulfide oxidations, chiral N-sulfonyloxaziridines

can also be employed for the enantioselective epoxidation of certain alkenes. The efficacy of

this transformation is often substrate-dependent.

Comparative Efficacy in Epoxidation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-
Sulfonyloxaziri
dine

Alkene Yield (%) ee (%) Reference

(+)-

(Camphorsulfony

l)oxaziridine

Styrene 60 55 Davis et al.

(-)-

(Camphorsulfony

l)oxaziridine

1-

Phenylcyclohexe

ne

75 68 Bach et al.

(+)-N-

(Phenylsulfonyl)-

(3,3-

dichlorocamphor

yl)oxaziridine

trans-β-

Methylstyrene
82 75 Aggarwal et al.

Key Observations:

The enantioselectivities achieved in epoxidations with N-sulfonyloxaziridines are generally

more modest compared to other applications.

The development of more effective chiral N-sulfonyloxaziridines for epoxidation remains an

active area of research.

Asymmetric Oxidation of Amines
N-sulfonyloxaziridines can oxidize secondary amines to hydroxylamines.[1] While this

transformation is synthetically useful, achieving high enantioselectivity in the oxidation of

prochiral amines remains a challenge.

Efficacy in Amine Oxidation
The application of chiral N-sulfonyloxaziridines for the asymmetric oxidation of amines is less

explored compared to other substrates. The reported enantioselectivities are often moderate.

For instance, the oxidation of N-benzyl-α-methylbenzylamine with (+)-
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(camphorsulfonyl)oxaziridine proceeds with modest diastereoselectivity. Further research is

needed to develop more efficient and selective N-sulfonyloxaziridines for this transformation.

Structure-Efficacy Relationship
The efficacy and selectivity of N-sulfonyloxaziridines are intrinsically linked to their molecular

structure. Key structural features that influence their reactivity include:

The Sulfonyl Group: Electron-withdrawing substituents on the sulfonyl group increase the

electrophilicity of the oxaziridine oxygen, enhancing its reactivity.

Substituents on the Oxaziridine Ring: The steric and electronic nature of the substituents on

the carbon and nitrogen atoms of the oxaziridine ring plays a critical role in controlling

stereoselectivity. Bulky groups can effectively shield one face of the oxaziridine, leading to

high levels of asymmetric induction.

The Chiral Scaffold: In chiral N-sulfonyloxaziridines, the nature of the chiral backbone (e.g.,

camphor, pinene) dictates the absolute stereochemistry of the product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/cr400611n
https://www.researchgate.net/publication/328328100_Recent_Advances_in_the_Catalytic_Asymmetric_Reactions_of_Oxaziridines
https://pubmed.ncbi.nlm.nih.gov/12180328/
https://pubmed.ncbi.nlm.nih.gov/12180328/
https://pubmed.ncbi.nlm.nih.gov/12180328/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588045/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7588045/
https://pubmed.ncbi.nlm.nih.gov/17488121/
https://pubmed.ncbi.nlm.nih.gov/17488121/
https://www.benchchem.com/product/b1600176#comparing-the-efficacy-of-different-n-sulfonyloxaziridines
https://www.benchchem.com/product/b1600176#comparing-the-efficacy-of-different-n-sulfonyloxaziridines
https://www.benchchem.com/product/b1600176#comparing-the-efficacy-of-different-n-sulfonyloxaziridines
https://www.benchchem.com/product/b1600176#comparing-the-efficacy-of-different-n-sulfonyloxaziridines
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1600176?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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